molecular formula C22H23N5OS2 B13348387 N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Número de catálogo: B13348387
Peso molecular: 437.6 g/mol
Clave InChI: AKUSRTYTQWUYAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a triazole-based compound featuring a thiophen-2-yl substituent at the 5-position of the 1,2,4-triazole core and a 1-cyanocyclohexyl group appended via a propanamide linker. This structure combines a hydrophobic cyclohexyl moiety with electron-withdrawing cyano and sulfanyl groups, which may enhance its binding affinity to biological targets or influence physicochemical properties like solubility and stability.

Propiedades

Fórmula molecular

C22H23N5OS2

Peso molecular

437.6 g/mol

Nombre IUPAC

N-(1-cyanocyclohexyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C22H23N5OS2/c1-16(20(28)24-22(15-23)12-6-3-7-13-22)30-21-26-25-19(18-11-8-14-29-18)27(21)17-9-4-2-5-10-17/h2,4-5,8-11,14,16H,3,6-7,12-13H2,1H3,(H,24,28)

Clave InChI

AKUSRTYTQWUYAZ-UHFFFAOYSA-N

SMILES canónico

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4

Origen del producto

United States

Actividad Biológica

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate precursors, including 1-cyanocyclohexylamine and various thiophenes.
  • Formation of the Triazole Ring : The triazole moiety is synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
  • Amide Formation : The final amide bond is formed through coupling reactions using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base.

The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant anticancer activity. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide shows promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these assays were found to be in the low micromolar range, indicating potent activity against these cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Studies suggest that this compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
  • Targeting Specific Enzymes : The presence of the triazole ring suggests potential inhibition of enzymes involved in nucleic acid synthesis or other metabolic pathways critical for cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives : A study demonstrated that triazole derivatives exhibited enhanced anticancer activity when combined with conventional chemotherapeutics, suggesting potential for combination therapy .
  • Thiazole Compounds : Research into thiazole-containing compounds revealed their ability to target multidrug-resistant cancer cell lines, indicating a potential role for N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide in overcoming resistance .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
CytotoxicityActive against MCF-7 and HCT116 cell lines
IC50 ValuesLow micromolar range for cancer cells
MechanismInduces apoptosis via ROS generation
Potential for CombinationEnhances effects when used with other drugs

Comparación Con Compuestos Similares

Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name (Reference) Substituents (Triazole 4/5 Positions) Side Chain Melting Point (°C) Biological Activity
Target Compound Phenyl/Thiophen-2-yl 1-cyanocyclohexyl Not reported Inference: Anti-inflammatory
5m () Phenyl/Pyridin-4-yl Butylthio 147–149 Not reported
6l () 4-Methoxyphenyl/Thiophen-2-yl Trifluoromethyl furan 125–128 Leukotriene inhibition
4 () Phenyl/Phenylaminoethyl Indolinone hydrazide 252–253 Anticancer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.